molecular formula C12H18ClNO3 B13465880 2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride

2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride

Cat. No.: B13465880
M. Wt: 259.73 g/mol
InChI Key: HUKYCPUEWZBBPY-UHFFFAOYSA-N
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Description

2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride is a synthetic α-amino acid derivative featuring a propan-2-yloxy (isopropoxy) substituent at the ortho (2-) position of the phenyl ring. The molecular formula is C₁₂H₁₈ClNO₃, with a molecular weight of 259.74 g/mol .

Properties

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

2-amino-3-(2-propan-2-yloxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c1-8(2)16-11-6-4-3-5-9(11)7-10(13)12(14)15;/h3-6,8,10H,7,13H2,1-2H3,(H,14,15);1H

InChI Key

HUKYCPUEWZBBPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1CC(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Substituent Position: Ortho vs. Para Isomerism

The para-substituted analog, 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride (C₁₂H₁₈ClNO₃, MW 259.74), shares identical molecular weight and formula with the target compound but differs in substituent placement. Ortho substitution may induce steric hindrance, altering binding affinity in biological systems compared to the para isomer, which allows for more linear molecular interactions .

Substituent Type: Alkoxy vs. Sulfanyl, Halogen, and Trifluoromethyl Groups

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride Methylsulfanyl (para) C₁₀H₁₄ClNO₂S 247.74 Higher lipophilicity due to sulfur’s polarizability; reduced polarity compared to alkoxy.
(S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride Cl (3-), F (2-) C₉H₁₀Cl₂FNO₂ 254.08 Halogens enhance electron-withdrawing effects, increasing acidity; potential toxicity concerns.
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid CF₃ (ortho) C₁₀H₁₀F₃NO₂ 233.19 Strong electron-withdrawing effects; increased metabolic stability but reduced solubility.
  • Alkoxy vs. Sulfanyl : The propan-2-yloxy group (target compound) is electron-donating via oxygen’s lone pairs, enhancing solubility in polar solvents compared to the methylsulfanyl group’s thioether linkage, which is less polar .
  • Trifluoromethyl Groups : The CF₃ group () introduces steric bulk and electron-withdrawing effects, often improving metabolic resistance but reducing aqueous solubility compared to alkoxy derivatives.

Stereochemical Variations

  • (R)-2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid hydrochloride (CAS 2135344-98-6, ) highlights the role of stereochemistry. The (R)-configuration may confer distinct binding preferences in chiral environments (e.g., enzyme active sites) compared to racemic or (S)-forms.

Solubility and Lipophilicity

  • The target compound’s ortho-alkoxy group likely reduces crystallinity compared to para isomers, enhancing solubility in organic solvents.
  • Methylsulfanyl () and trifluoromethyl () substituents increase logP values, favoring membrane permeability but complicating aqueous formulation.

Acidity and Reactivity

  • The carboxylic acid (pKa ~2.3) and amino (pKa ~9.7) groups dominate reactivity. Electron-withdrawing substituents (e.g., CF₃) lower the carboxylic acid’s pKa, enhancing ionization at physiological pH .

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